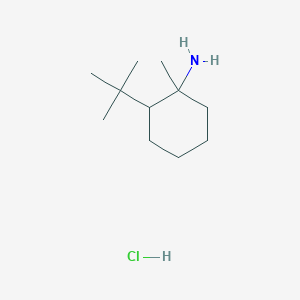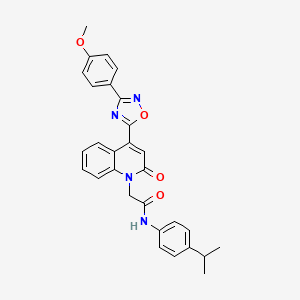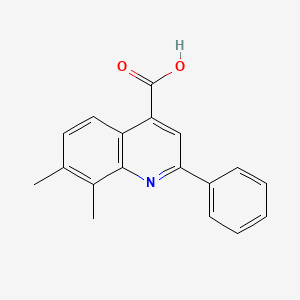![molecular formula C21H22N4O2S B2621798 N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351591-07-5](/img/structure/B2621798.png)
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide: is a complex organic compound that features an indole moiety, a benzo[d]thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring is synthesized through Fischer indole synthesis.
Introduction of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is introduced via a cyclization reaction involving a thiourea derivative and a suitable aromatic aldehyde.
Coupling Reaction: The indole and benzo[d]thiazole intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Binding to Receptors: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can be compared with similar compounds such as:
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety.
Benzo[d]thiazole Derivatives: Compounds like riluzole and pramipexole, which feature the benzo[d]thiazole ring.
Acetamide Derivatives: Compounds like paracetamol and acetanilide, which contain the acetamide group.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-25(21-24-20-17(27-2)8-5-9-18(20)28-21)13-19(26)22-11-10-14-12-23-16-7-4-3-6-15(14)16/h3-9,12,23H,10-11,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWHQSBYBFEYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CNC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one](/img/structure/B2621715.png)


![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)

![[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)
![2-(2-methylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2621725.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2621727.png)

![Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2621730.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2621732.png)
![5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2621737.png)
![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
